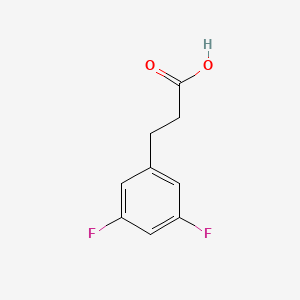
3-(3,5-二氟苯基)丙酸
概览
描述
3-(3,5-Difluorophenyl)propionic acid, also known as 3,5-Difluorohydrocinnamic acid or 3-(3,5-Difluorophenyl)propanoic acid, is a chemical compound with the empirical formula C9H8F2O2 . It is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 3-(3,5-Difluorophenyl)propionic acid consists of a propionic acid group attached to a 3,5-difluorophenyl group . The empirical formula is C9H8F2O2 , and the molecular weight is 186.16 .Physical And Chemical Properties Analysis
3-(3,5-Difluorophenyl)propionic acid is a solid with a melting point of 59-61 °C . The SMILES string representation of its structure is OC(=O)CCc1cc(F)cc(F)c1 .科研应用
合成和超分子化学中的应用
羟基苯甲酸的合成3-(3,5-二氟苯基)丙酸及其衍生物在二氟苯酚的区域全面官能化中起着关键作用,导致羟基苯甲酸的形成。这些化合物的独特化学结构允许选择性去质子化和金属化过程,展示了有机金属方法在多样性定向合成中的潜力 (Marzi, Gorecka, & Schlosser, 2004)。
超分子树脂的开发3-(3,5-二氟苯基)丙酸衍生物是合成超分子树脂的关键组成部分。这些树脂具有复杂结构,如3-苯基丙醚树枝,能够自组装成各种周期性和准周期性的组装体,展示了这些化合物在创建大型结构化超分子实体中的多功能自组装能力 (Percec et al., 2006)。
锗丙酸衍生物的探索对3-锗基-3,3-二甲基丙酸衍生物的研究,包括它们的晶体结构和氢键结构,为了解这些化合物的几何和分子相互作用提供了见解。这些研究对于理解锗丙酸衍生物在各种科学领域中的化学行为和潜在应用至关重要 (Parvez et al., 2005)。
分析和材料科学中的应用
光谱表征和量子化学计算对3,5-二氟苯硼酸进行详细的光谱表征,这是3-(3,5-二氟苯基)丙酸的衍生物,提供了有关其结构和电子性质的宝贵信息。量子化学计算补充实验结果,为了解这些化合物在各种科学和工业领域中的分子动力学和潜在应用提供了见解 (Karabacak et al., 2014)。
抗癌药物的合成和分析3-(3,5-二氟苯基)丙酸衍生物,特别是1-(2,5/3,5-二氟苯基)-3-(2,3/2,4/2,5/3,4-二甲氧基苯基)-2-丙烯-1-酮,已显示出作为抗癌药物的有希望结果。这些化合物对各种人类肿瘤细胞系表现出细胞毒活性,突显了它们在癌症治疗中的潜力以及了解其活性背后的分子机制的重要性 (Yamali et al., 2017)。
Safety And Hazards
性质
IUPAC Name |
3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKANGUQMVTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394859 | |
| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propionic acid | |
CAS RN |
84315-24-2 | |
| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-Difluorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。






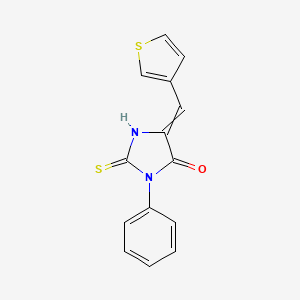
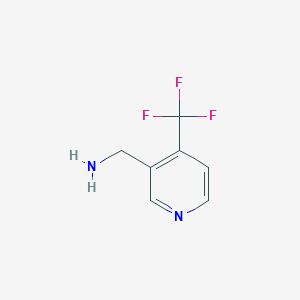
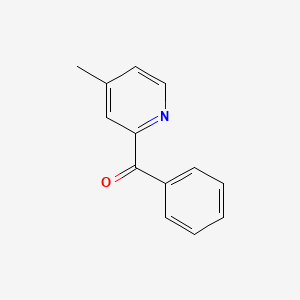
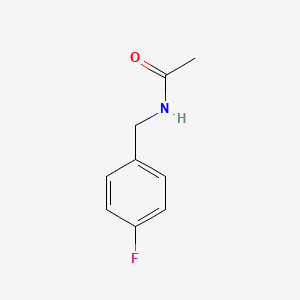
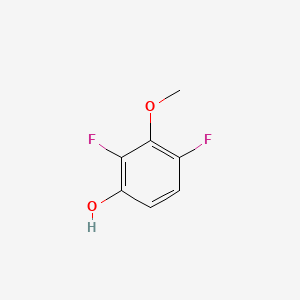
![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)
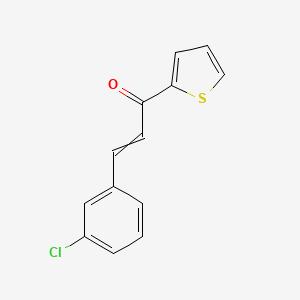
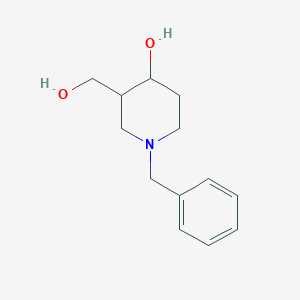
![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)